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Compound of Interest

Compound Name: 3,4-Dimethoxythiophene

Cat. No.: B1306923

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure of 3,4-
Dimethoxythiophene (DMOT), a key heterocyclic building block in the development of organic
electronics and conductive polymers. While a definitive experimental study detailing the precise
bond lengths and angles of the isolated monomer is not readily available in surveyed literature,
this document compiles expected structural parameters based on computational studies of
related thiophene derivatives. Furthermore, it outlines a standard computational protocol for
achieving a comprehensive structural analysis.

Molecular Identity

e Chemical Formula: CeHsO2S

e Molecular Weight: 144.19 g/mol

o CAS Number: 51792-34-8

e Synonyms: DMOT, Thiophene, 3,4-dimethoxy-

Predicted Molecular Geometry

The geometric parameters of 3,4-Dimethoxythiophene can be reliably predicted using
computational chemistry. The tables below present typical values for bond lengths, bond
angles, and dihedral angles derived from Density Functional Theory (DFT) calculations on
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substituted thiophene systems. These values provide a robust model for the molecule's three-
dimensional structure.

Table 1: Predicted Bond Lengths

Typical Bond L
Atom 1 Atom 2 Description
Length (A)

Thiophene Ring S-C
S1 C2 1.74

Bond

Thiophene Ring S-C
S1 C5 1.74

Bond

Thiophene Ring C-C
Cc2 C3 1.38

Bond

Thiophene Ring C-C
C3 C4 1.44

Bond

Thiophene Ring C-C
C4 C5 1.38

Bond

Thiophene Ring C-H
Cc2 H1 1.08

Bond

Thiophene Ring C-H
C5 H2 1.08

Bond
C3 01 1.36 Methoxy C-O Bond
C4 02 1.36 Methoxy C-O Bond
o1 C6 1.43 Methoxy O-CHs Bond
02 C7 1.43 Methoxy O-CHs Bond

Methyl Group C-H
C6 H3,H4,H5 1.09

Bonds

Methyl Group C-H
Cc7 H6,H7,H8 1.09

Bonds
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Table 2: Predicted Bond Angles

Typical Bond L
Atom 1 Atom 2 Atom 3 Description
Angle (°)

Thiophene Ring
C5 S1 Cc2 92.2

Angle at Sulfur

Thiophene Ring
S1 C2 C3 111.5

Angle

Thiophene Ring
c2 C3 C4 112.4

Angle

Thiophene Ring
C3 C4 C5 112.4

Angle

Thiophene Ring
C4 C5 S1 111.5

Angle

Methoxy-Ring
c2 C3 o1 124.0

Angle

Methoxy-Ring
C4 C3 o1 123.6

Angle

Methoxy C-O-C
C3 o1 C6 117.5

Angle

Table 3: Predicted Dihedral Angles
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Typical
Atom 1 Atom 2 Atom 3 Atom 4 Dihedral Description
Angle (°)
Defines the
orientation of
C2 C3 o1 C6 ~0 or ~180
the methoxy
group
Defines the
orientation of
C5 C4 02 C7 ~0 or ~180

the methoxy

group

Visualization of Molecular Structure

The following diagram illustrates the atomic numbering scheme used in the data tables for 3,4-
Dimethoxythiophene.

Molecular structure of 3,4-Dimethoxythiophene with atom numbering.

Experimental Protocols: Computational Structure
Determination

The determination of the molecular geometry for a compound like 3,4-Dimethoxythiophene is
most commonly achieved through computational chemistry, specifically using Density
Functional Theory (DFT).[1][2] This approach provides a highly accurate, low-energy
conformation of the molecule in the gas phase.

Objective: To calculate the optimized ground-state geometry and electronic properties of 3,4-
Dimethoxythiophene.

Methodology: Density Functional Theory (DFT)

o Software: All calculations are performed using a quantum chemistry software package such
as Gaussian, ORCA, or Spartan.[3]
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Initial Structure Generation: An initial 3D structure of 3,4-Dimethoxythiophene is built using
a molecular editor. The initial bond lengths and angles are set to standard values.

Method Selection:

o Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected.
[1][2] This functional is widely used as it provides a good balance between accuracy and
computational cost for organic molecules.

o Basis Set: The 6-311++G(d,p) basis set is chosen.[2][3] This is a triple-zeta basis set that
includes diffuse functions (++) for accurately describing anions and lone pairs, and
polarization functions (d,p) to allow for non-spherical electron density distributions.

Geometry Optimization:

o A geometry optimization calculation is initiated. The software iteratively adjusts the
positions of all atoms to find the arrangement that corresponds to a minimum on the
potential energy surface.

o The convergence criteria are typically set to tight or very tight to ensure a true energy
minimum is found.

Frequency Calculation:

o Following optimization, a frequency calculation is performed at the same level of theory
(B3LYP/6-311++G(d,p)).

o The absence of any imaginary frequencies confirms that the optimized structure is a true
local minimum and not a transition state.

Data Analysis:
o The final optimized Cartesian coordinates are extracted from the output file.

o Bond lengths, bond angles, and dihedral angles are measured from the optimized
structure.
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o Electronic properties such as HOMO-LUMO energy levels, molecular electrostatic

potential (MEP), and Mulliken atomic charges are also calculated and analyzed from the
output.

Workflow for Computational Structure
Determination

The following diagram outlines the logical workflow for the DFT-based protocol described
above.
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1. Initial Structure Generation
(Molecular Editor)

Input Structure

2. Select Computational Method
- Functional: B3LYP
- Basis Set: 6-311++G(d,p)

Set Parameters

3. Perform Geometry Optimization
(Finds lowest energy structure)

No

[4. Check for Convergencej

Yes

G. Perform Frequency CalculatiorD
G. Analyze Frequencies)

v

Is structure a true minimum?
(No imaginary frequencies)

es

Re-optimize

7. Extract and Analyze Data
- Bond Lengths & Angles
- Electronic Properties

Refine Structure or Method

Final Optimized Structure

Click to download full resolution via product page

Workflow for determining molecular structure via DFT.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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